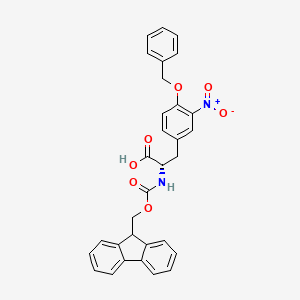
Fmoc-Tyr(Bzl,3-NO2)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Tyr(Bzl,3-NO2)-OH: is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, a benzyl (Bzl) group at the hydroxyl group, and a nitro group at the 3-position of the aromatic ring. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(Bzl,3-NO2)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by benzylation. This can be done by reacting the Fmoc-protected tyrosine with benzyl bromide in the presence of a base.
Nitration: The aromatic ring of the benzylated Fmoc-tyrosine is nitrated using a nitrating agent like nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, essential for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The Fmoc group can be removed using a base like piperidine.
Substitution: The benzyl group can be removed via hydrogenolysis.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Benzyl Removal: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Nitration: Nitric acid or nitrating mixtures.
Major Products Formed:
Fmoc Removal: Yields the free amino form of the compound.
Benzyl Removal: Yields the deprotected hydroxyl form of the compound.
Nitration: Yields the nitro-substituted aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.
- Acts as a building block for the synthesis of complex peptides and proteins.
Biology:
- Used in the study of protein structure and function.
- Helps in the synthesis of peptide-based drugs and biomolecules.
Medicine:
- Utilized in the development of peptide therapeutics.
- Plays a role in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry:
- Employed in the production of peptide-based materials and coatings.
- Used in the synthesis of bioactive peptides for various applications.
Mecanismo De Acción
The mechanism of action of Fmoc-Tyr(Bzl,3-NO2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The benzyl and nitro groups provide additional stability and functionality, allowing for selective reactions and modifications.
Comparación Con Compuestos Similares
Fmoc-Tyr(Bzl)-OH: Lacks the nitro group, making it less reactive in certain conditions.
Fmoc-Tyr(3-NO2)-OH: Lacks the benzyl group, affecting its stability and reactivity.
Fmoc-Tyr-OH: Lacks both benzyl and nitro groups, making it the simplest form of Fmoc-protected tyrosine.
Uniqueness:
- The presence of both benzyl and nitro groups in Fmoc-Tyr(Bzl,3-NO2)-OH provides unique reactivity and stability, making it suitable for specific synthetic applications.
- The combination of these groups allows for selective deprotection and modification, enhancing its utility in complex peptide synthesis.
Propiedades
Fórmula molecular |
C31H26N2O7 |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m0/s1 |
Clave InChI |
RRVCKQIBDINWRU-MHZLTWQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



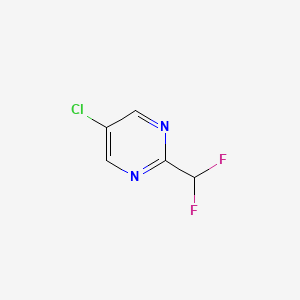
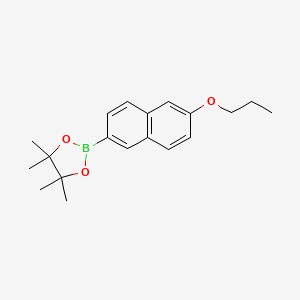
![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)
![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)

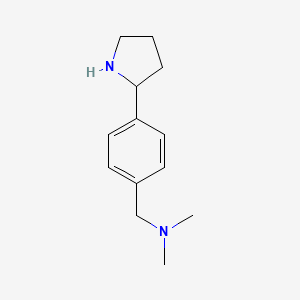
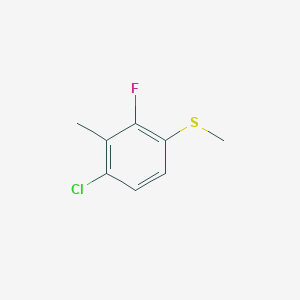

![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)
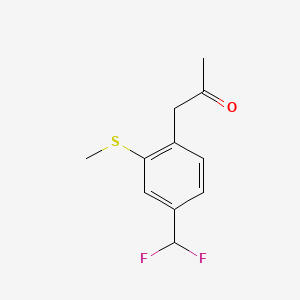
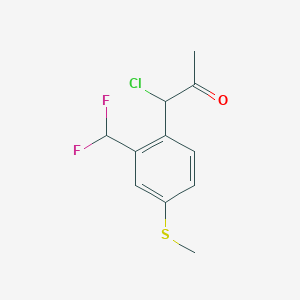
![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide](/img/structure/B14036898.png)
